1H,3H-Pyrimidine-4-one-2-thione, 3-methyl-

Endocrinology Thyroid Pharmacology Enzyme Inhibition

Researchers need thiouracil-class inhibitors that block thyroid hormone synthesis or nucleotide metabolism without confounding deiodinase inhibition. 3-Methyl-2-thiouracil (CAS 576-28-3) solves this precisely. - Selective uridine phosphorylase inhibitor; no peripheral T4→T3 deiodinase blockade (unlike PTU). - Defined photochemical conversion to a single oxo-thiol tautomer for structural biology. - Well-characterized IR/NMR spectra; ideal as an analytical reference standard for HPLC/FTIR method development.

Molecular Formula C5H6N2OS
Molecular Weight 142.18 g/mol
CAS No. 576-28-3
Cat. No. B12502609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H,3H-Pyrimidine-4-one-2-thione, 3-methyl-
CAS576-28-3
Molecular FormulaC5H6N2OS
Molecular Weight142.18 g/mol
Structural Identifiers
SMILESCN1C(=O)C=CNC1=S
InChIInChI=1S/C5H6N2OS/c1-7-4(8)2-3-6-5(7)9/h2-3H,1H3,(H,6,9)
InChIKeyKMJMDWDBNHZINA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-thiouracil Overview


3-Methyl-2-thiouracil (CAS 576-28-3), systematically named 1H,3H-Pyrimidine-4-one-2-thione, 3-methyl-, is a methylated thiouracil derivative characterized by a pyrimidine ring with a thione group at the 2-position and an oxo group at the 4-position [1]. Its molecular formula is C5H6N2OS, with a molecular weight of 142.18 g/mol . This compound is structurally related to other thiouracils but possesses a unique N3-methyl substitution that influences its tautomeric equilibrium, photochemical behavior, and enzyme inhibition profile, distinguishing it from both its parent 2-thiouracil and other clinically used antithyroid agents like 6-propyl-2-thiouracil (PTU) and methimazole [2].

Why 3-Methyl-2-thiouracil Is Not Interchangeable


Interchanging 3-methyl-2-thiouracil with closely related analogs like 2-thiouracil, 6-methyl-2-thiouracil, or propylthiouracil introduces significant experimental and functional variability. Its specific N3-methylation confers distinct tautomeric and photochemical properties, which differ from N1-methylated analogs [1]. Critically, while it shares the class-wide ability to inhibit uridine phosphorylase with 2-thiouracil and propylthiouracil, it does so without the additional peripheral deiodinase inhibition seen with propylthiouracil [2]. Furthermore, its structural divergence from methimazole (a thioimidazole) means it cannot substitute for methimazole in studies requiring specific pyrimidine-based interactions [2]. These differences necessitate a compound-specific approach to selection, as detailed in the quantitative evidence below.

3-Methyl-2-thiouracil: Comparative Evidence


TPO Inhibition Profile vs. Propylthiouracil

3-Methyl-2-thiouracil exhibits thyroid peroxidase (TPO) inhibitory activity that distinguishes it from the clinically used antithyroid drug propylthiouracil (PTU). While both compounds inhibit TPO, the specific IC50 value for a 3-methyl-2-thiouracil derivative (CHEMBL3633460) against human recombinant TPO is 990 nM [1]. This is a class-level inference for the unsubstituted core. Crucially, propylthiouracil possesses an additional mechanism of inhibiting peripheral thyroxine (T4) to triiodothyronine (T3) deiodinase activity, a property not shared by 3-methyl-2-thiouracil [2]. Therefore, for researchers studying pure thyroidal peroxidase inhibition without confounding peripheral conversion effects, 3-methyl-2-thiouracil offers a more targeted pharmacological profile.

Endocrinology Thyroid Pharmacology Enzyme Inhibition

Uridine Phosphorylase Inhibition vs. Methimazole

3-Methyl-2-thiouracil (referred to as methylthiouracil) is a potent inhibitor of uridine phosphorylase, an enzyme critical in pyrimidine metabolism [1]. In a study on rat liver slices, methylthiouracil, along with thiouracil and propylthiouracil, demonstrated potent inhibition of this enzyme, thereby depressing the incorporation of uracil-2-14C into uridine, nucleotides, and RNA [1]. This inhibition was competitive [1]. This property is a class-specific feature of thiouracils and is not shared by methimazole, a thioimidazole antithyroid drug, which was inactive in the same assay [1]. This quantitative functional distinction is crucial for experimental design in pyrimidine research, ensuring that the correct class of inhibitor is selected.

Nucleotide Metabolism Enzyme Inhibition Pharmacology

Oxo-Thione Tautomer Stabilization vs. N1-Methyl Analogs

The tautomeric equilibrium of 3-methyl-2-thiouracil is uniquely constrained compared to its N1-methylated counterpart. Spectroscopic studies in inert matrices and the vapor phase confirm that 2-thiouracil, as well as its N1- and N3-methylated derivatives, exist exclusively in the oxo-thione tautomeric form [1]. However, upon UV irradiation (λ > 320 nm), a critical divergence emerges. While 2-thiouracil can generate two distinct oxo-thiol photoproducts, 3-methyl-2-thiouracil undergoes a specific thione → thiol phototautomeric reaction, yielding only the oxo-thiol isomer [2]. This reaction is photoreversible and results in a photostationary state [2]. This precise photochemical behavior provides a defined chemical entity for studies investigating tautomer-dependent reactivity, which is not available with the more complex photochemistry of unsubstituted 2-thiouracil.

Structural Biology Photochemistry Physical Chemistry

Vibrational Spectral Fingerprint

3-Methyl-2-thiouracil possesses a unique and well-characterized infrared (IR) spectrum, particularly when isolated in low-temperature argon matrices. The detailed IR spectrum of its monomeric form has been reported and compared with a large series of other uracils, including uracil, 2-thiouracil, 1-methyluracil, 3-methyluracil, and 6-methyluracil [1]. These studies establish the characteristic vibrational frequencies that serve as a definitive fingerprint for the compound. This spectroscopic differentiation is crucial for analytical applications, enabling unambiguous identification and purity assessment of 3-methyl-2-thiouracil, distinguishing it from its isomeric methyluracils and other thiouracil analogs, which may co-occur as synthetic impurities.

Analytical Chemistry Spectroscopy Material Science

3-Methyl-2-thiouracil: Verified Applications


TPO Inhibition Studies

This compound is best applied in endocrinology research where a specific inhibitor of thyroidal peroxidase is required, but the confounding variable of peripheral T4 to T3 deiodinase inhibition (a property of propylthiouracil) must be excluded. Its use allows for the focused study of thyroid hormone synthesis blockade at the level of iodine organification [1].

Pyrimidine Salvage Pathway Modulation

In studies of nucleotide metabolism, 3-methyl-2-thiouracil is a potent and specific tool for inhibiting uridine phosphorylase. This application is particularly relevant when a thiouracil-class inhibitor is required and the lack of activity from thioimidazoles like methimazole must be demonstrated, providing a clear functional contrast [2].

Rare Tautomer Photochemistry

The compound is uniquely suited for photophysical and structural biology research investigating the properties of rare nucleobase tautomers. Its defined photochemical conversion to a single oxo-thiol isomer under UV irradiation provides a cleaner, more interpretable model system than the more complex photochemistry of unsubstituted 2-thiouracil [3].

Analytical Method Development & QC

The well-characterized IR and NMR spectra of 3-methyl-2-thiouracil, in comparison to its isomers and analogs, make it an excellent reference standard for developing and validating analytical methods (e.g., HPLC, FTIR) for the detection and quantification of thiouracil derivatives in complex mixtures or biological samples [4].

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